Field: Organic Chemistry
Application: Methyl 2-methyl-3-nitrobenzoate may be used in the synthesis of methyl indole-4-carboxylate.
Method: This compound can react with aromatic aldehydes in the presence of DBU in DMSO.
Results: The reaction results in the formation of methyl indole-4-carboxylate.
Application: Methyl 2-methyl-3-nitrobenzoate may be used in the synthesis of 5-aminoisoquinolin-1 (2 H)-one.
Results: The reaction results in the formation of 5-aminoisoquinolin-1 (2 H)-one.
Methyl 4-amino-3-methyl-5-nitrobenzoate, also known by its IUPAC name, is an aromatic compound with the molecular formula C₉H₁₀N₂O₄ and a molecular weight of 196.16 g/mol. This compound features a methyl ester functional group, an amino group, and a nitro group attached to a benzoic acid framework. Its structure can be represented by the following SMILES notation: O=[N+]([O-])c1cc(ccc1N)C(=O)OC
.
The compound is primarily used in organic synthesis and has garnered interest due to its potential biological activities. It exhibits unique chemical properties due to the presence of both electron-withdrawing (nitro) and electron-donating (amino) groups, which influence its reactivity and interactions with biological systems.
Methyl 4-amino-3-methyl-5-nitrobenzoate exhibits various biological activities, primarily attributed to its structural components. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, influencing biological pathways. The amino group facilitates hydrogen bonding with biological molecules, potentially affecting their structure and function. Research indicates that compounds of this nature may have implications in medicinal chemistry, particularly in developing pharmaceuticals targeting specific biological pathways .
The synthesis of methyl 4-amino-3-methyl-5-nitrobenzoate typically involves a multi-step process:
In industrial settings, similar synthetic routes are followed but optimized for larger-scale production. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety .
Methyl 4-amino-3-methyl-5-nitrobenzoate has various applications:
Interaction studies involving methyl 4-amino-3-methyl-5-nitrobenzoate focus on its reactivity with various biological targets. The compound's nitro group can form reactive intermediates that may interact with proteins or nucleic acids, influencing their activity. Additionally, studies have shown that the amino group can enhance solubility and interaction with cellular membranes, making it an interesting candidate for drug development .
Methyl 4-amino-3-methyl-5-nitrobenzoate can be compared with several structurally similar compounds:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Methyl 4-amino-3-nitrobenzoate | Lacks the methyl group | Different chemical properties and reactivity |
Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate | Contains a butyrylamino group instead of an amino group | Variations in biological activity |
Methyl 4-(benzylamino)-3-nitrobenzoate | Features a benzylamino group | Affects solubility and interaction with biological targets |
Methyl 2-methyl-5-nitrobenzoate | Different positioning of methyl and nitro groups | Varies in reactivity due to structural differences |
Methyl 2-amino-5-nitrobenzoate | Contains an amino group at a different position | Alters interaction dynamics compared to methyl 4-amino |
Methyl 3-methyl-5-nitrobenzoate | Methyl group at another position | Distinct reactivity patterns |
These comparisons highlight the unique structural features and reactivity of methyl 4-amino-3-methyl-5-nitrobenzoate, making it valuable for various applications .